3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Overview
Description
“3-(Trifluoromethyl)isoxazole-4-carboxylic acid” is a compound with the molecular formula C5H2F3NO3 . It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of isoxazole derivatives often involves eco-friendly synthetic strategies . A study has reported the synthesis of isoxazole–Carboxamide derivatives through the coupling reaction of aniline derivatives and isoxazole–Carboxylic acid .Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)isoxazole-4-carboxylic acid” is characterized by a five-member aromatic ring with one oxygen atom and one nitrogen atom at ring positions 1 and 2, respectively .Scientific Research Applications
1. Chemical Synthesis and Reactions
The compound 3-(Trifluoromethyl)isoxazole-4-carboxylic acid and its derivatives have been synthesized through various chemical reactions. For instance, 3,3,3-Trifluoropropene derivatives containing a sulfonyl, sulfoximine, or sulfamide substituent at position 1 were used in 1,3-dipolar cycloaddition reaction with ethyl cyanocarboxylate N-oxide, resulting in the formation of isomeric ethyl 5(4)-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates and ethyl 4-(trifluoromethyl) isoxazole-3-carboxylate (Markitanov, Timoshenko, & Shermolovich, 2018). This illustrates the reactivity of trifluoromethyl isoxazole derivatives in cycloaddition reactions, which are fundamental in synthesizing various pharmacologically active compounds.
2. Application in Drug Synthesis
The trifluoromethyl isoxazole moiety is pivotal in the synthesis of pharmacologically active compounds. For example, an efficient scale-up synthesis of BMS-520, a potent and selective isoxazole-containing S1P1 receptor agonist, was reported, featuring a highly regioselective cycloaddition leading to a key intermediate, ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate (Hou et al., 2016). This showcases the significant role of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives in medicinal chemistry, particularly in the development of receptor agonists.
3. Antituberculosis Activity
Novel mefloquine-isoxazole carboxylic esters, such as 5-(2,8-Bis(trifluoromethyl)quinolin-4-yloxymethyl)isoxazole-3-carboxylic acid ethyl ester, have shown excellent antituberculosis activity against both replicating and non-replicating Mycobacterium tuberculosis. The ester may function as a prodrug, and its activity is very specific for organisms of the M. tuberculosis complex, effecting significant reductions of bacterial numbers in infected macrophages (Mao et al., 2010). This highlights the potential of trifluoromethyl isoxazole derivatives in the development of new antituberculosis agents.
4. Heterocyclic System Synthesis
The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine leads to the formation of novel RF-containing isoxazole and chromone derivatives. This includes the synthesis of 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols and subsequent transformations to 3-cyano-2-(polyfluoroalkyl)chromones (Sosnovskikh, Moshkin, & Kodess, 2008). This indicates the versatility of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives in synthesizing complex heterocyclic systems with potential applications in materials science and pharmaceuticals.
Future Directions
The future directions in the research of “3-(Trifluoromethyl)isoxazole-4-carboxylic acid” and its derivatives could involve the development of new eco-friendly synthetic strategies . Additionally, due to their significant biological activities, these compounds could be explored further for their potential therapeutic applications .
properties
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHQKFQUHDDTHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679685 | |
Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)isoxazole-4-carboxylic acid | |
CAS RN |
1076245-98-1 | |
Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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